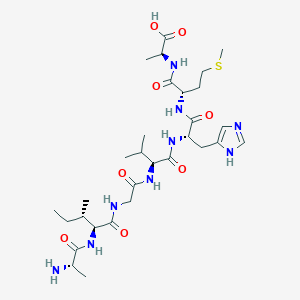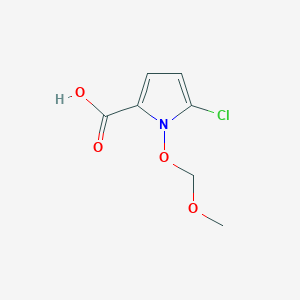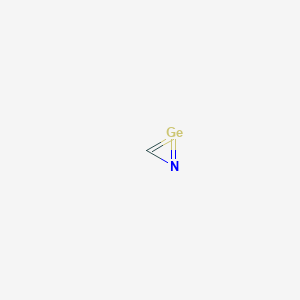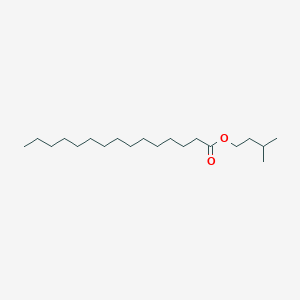
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with methyl and phenylmethyl groups.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrole with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated pyrrole compounds .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- can be compared with other similar compounds, such as:
2,2′-(Phenylmethylene)bis(1H-pyrrole): This compound has a similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
1H-Pyrrole, 2-methyl-: This simpler compound lacks the phenylmethyl groups, making it less complex and potentially less versatile in applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has only one phenylmethyl group, which may influence its chemical properties and reactivity compared to the bis-substituted derivative.
The uniqueness of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
664981-10-6 |
|---|---|
Fórmula molecular |
C19H19N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1,2-dibenzyl-5-methylpyrrole |
InChI |
InChI=1S/C19H19N/c1-16-12-13-19(14-17-8-4-2-5-9-17)20(16)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |
Clave InChI |
AXUNUPYZRYJFMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)



![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
